molecular formula C7H3ClINO B12868056 2-Chloro-6-iodobenzo[d]oxazole

2-Chloro-6-iodobenzo[d]oxazole

Cat. No.: B12868056
M. Wt: 279.46 g/mol
InChI Key: BUBCBQXEMFYQQQ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzo[d]oxazole (CAS 1804411-83-3) is a high-value halogenated heterocycle with a molecular weight of 279.46 and the formula C7H3ClINO . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, particularly for constructing C-N bonds. The iodine substituent is an excellent leaving group for Copper-catalyzed coupling with NH-containing heterocycles, such as pyridinones, a transformation facilitated by additives like silver benzoate to achieve synthetically useful yields . This methodology is crucial for creating diverse heterocyclic scaffolds frequently found in pharmaceutical agents. Furthermore, the distinct halogen atoms at the 2 and 6 positions allow for sequential and selective functionalization, enabling researchers to build complex molecular architectures from a single, multifunctional precursor. Benzo[d]oxazole derivatives are privileged structures in drug discovery due to their wide range of biological activities . As such, this compound is an essential building block for developing novel bioactive molecules and is for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-6-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI Key

BUBCBQXEMFYQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)Cl

Origin of Product

United States

Reactivity and Strategic Functionalization of 2 Chloro 6 Iodobenzo D Oxazole

Cross-Coupling Reactions at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of biaryls and other conjugated systems. In 2-Chloro-6-iodobenzo[d]oxazole, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for highly chemoselective reactions. The rate of oxidative addition to a palladium(0) center, the rate-determining step in many cross-coupling cycles, is substantially faster for aryl iodides than for aryl chlorides. organic-chemistry.orgwikipedia.org This intrinsic reactivity difference enables selective functionalization at the C6-iodo position while leaving the C2-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling for Aryl and Alkynyl Group Introduction

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. researchgate.net For this compound, this reaction proceeds with high chemoselectivity at the C6-iodo position. Under standard conditions, utilizing a palladium catalyst such as Pd(PPh₃)₄ and a base, the C-I bond undergoes oxidative addition preferentially, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl groups. researchgate.netbeilstein-journals.org

This selectivity is crucial for building molecular complexity in a controlled manner. For instance, coupling with various arylboronic acids can introduce functionalities that modulate the electronic or photophysical properties of the benzoxazole (B165842) core. The unreacted C2-chloro position remains available for a secondary coupling reaction, albeit under more forcing conditions, or for other transformations like nucleophilic aromatic substitution.

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the C6-Iodo Position

Boronic Acid PartnerTypical CatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Chloro-6-phenylbenzo[d]oxazole
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF2-Chloro-6-(4-methoxyphenyl)benzo[d]oxazole
Pyridin-3-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O2-Chloro-6-(pyridin-3-yl)benzo[d]oxazole
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O2-Chloro-6-vinylbenzo[d]oxazole

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling provides a powerful means of installing alkynyl moieties onto aromatic rings. nih.gov This reaction, co-catalyzed by palladium and copper(I), involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound demonstrates excellent selectivity for the more reactive C6-iodo position. wikipedia.org This allows for the synthesis of 6-alkynyl-2-chlorobenzoxazole derivatives, which are valuable intermediates for creating extended π-conjugated systems, polymers, or for use in click chemistry after conversion to a terminal alkyne. The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine. ijnc.ir

Table 2: Selective Sonogashira Coupling of Terminal Alkynes

Alkyne PartnerPalladium CatalystCopper Co-catalystBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine2-Chloro-6-(phenylethynyl)benzo[d]oxazole
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylethylamine2-Chloro-6-((trimethylsilyl)ethynyl)benzo[d]oxazole
1-HexynePd(OAc)₂/PPh₃CuITriethylamine6-(Hex-1-yn-1-yl)-2-chlorobenzo[d]oxazole

Palladium-Catalyzed Domino Reactions for Fused Systems

The dual halogenation of this compound makes it an ideal substrate for palladium-catalyzed domino (or cascade) reactions designed to construct polycyclic aromatic systems. uni-rostock.de These processes leverage the sequential reactivity of the two C-X bonds to form multiple new bonds in a single operation, offering significant gains in synthetic efficiency.

A common strategy involves an initial intermolecular cross-coupling at the C6-iodo position, followed by an intramolecular cyclization that engages the C2-chloro position. For example, a Sonogashira coupling could introduce an alkyne bearing a tethered nucleophile (e.g., an amino or hydroxyl group). Following the initial coupling, this nucleophile can undergo an intramolecular nucleophilic aromatic substitution (SNAr) at the C2 position, leading to the formation of a new fused heterocyclic ring. Alternatively, domino sequences involving C-H activation have been developed to create fused systems from dihaloarene precursors. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Benzo[d]oxazoles

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the context of benzoxazoles, the C2 position is inherently electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen heteroatoms. This electronic property makes the C2-chloro substituent highly susceptible to displacement by a wide range of nucleophiles. nih.govyoutube.com

This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The reaction is highly regioselective for the C2 position, as the C6-iodo position on the benzenoid ring lacks the necessary electronic activation for SNAr to occur under typical conditions. This orthogonal reactivity allows for the precise introduction of oxygen, nitrogen, and sulfur nucleophiles at the C2 position, leaving the C6-iodo group available for subsequent cross-coupling reactions.

Table 3: SNAr Reactions at the C2-Chloro Position

NucleophileReagent ExampleBaseProduct
AlkoxideSodium methoxide-6-Iodo-2-methoxybenzo[d]oxazole
AmineMorpholineK₂CO₃4-(6-Iodobenzo[d]oxazol-2-yl)morpholine
ThiolateSodium thiophenoxide-6-Iodo-2-(phenylthio)benzo[d]oxazole
PhenoxidePhenolK₂CO₃6-Iodo-2-phenoxybenzo[d]oxazole

Transformational Chemistry at the Oxazole (B20620) Heteroatoms

Beyond substitutions at the halogenated carbon centers, the oxazole ring itself can participate in chemical transformations. The nitrogen atom at the 3-position is nucleophilic and can be alkylated with electrophiles like alkyl halides or triflates to form N-alkylated benzoxazolium salts. researchgate.net This quaternization significantly alters the electronic properties of the ring system, making it much more susceptible to nucleophilic attack.

The resulting benzoxazolium cation is a key intermediate for various transformations. For instance, treatment with a base can lead to ring-opening reactions, generating 2-(acylamino)phenoxide species. researchgate.net This provides a pathway to dismantle the heterocyclic core and access different classes of compounds, demonstrating the versatility of the benzoxazole scaffold beyond its use as a stable aromatic unit.

Oxidation and Reduction of the Oxazole Ring

The reactivity of the benzoxazole core, particularly the oxazole ring, towards oxidation and reduction is a critical aspect of its chemical profile. While specific experimental studies on the oxidation and reduction of this compound are not extensively detailed in the reviewed literature, the general behavior of oxazole derivatives provides a foundational understanding.

Oxidation: The oxazole ring is generally susceptible to oxidative cleavage. Strong oxidizing agents can disrupt the aromaticity and lead to the opening of the heterocyclic ring. This reactivity stems from the electron-rich nature of the five-membered ring containing two heteroatoms. The specific outcome of an oxidation reaction would be highly dependent on the reagent used and the reaction conditions. For instance, potent oxidizing conditions could potentially lead to the degradation of the oxazole moiety, yielding fragments derived from the original aromatic amine and carboxylic acid components.

Directing Group Strategies for Further C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a powerful tool for the selective modification of heterocyclic compounds. nih.govmagtech.com.cn In the case of benzoxazoles, the inherent atomic arrangement of the fused ring system can be exploited as an "innate directing group" to guide the regioselective introduction of new functional groups onto the benzene (B151609) portion of the molecule. dntb.gov.uaresearchgate.net

One of the most effective strategies for the functionalization of the benzoxazole core is palladium-catalyzed direct arylation. nih.gov Research has demonstrated a highly regioselective method for the C-H bond arylation of benzoxazole derivatives specifically at the C7 position. acs.org This selectivity is achieved without the need for an external directing group, instead relying on the natural coordination properties of the benzoxazole itself.

The proposed mechanism for this C7 selectivity involves a chelation-assisted C-H bond cleavage. acs.org It is suggested that the reaction proceeds through an equilibrium where the benzoxazole ring can exist in an opened form. In this state, the palladium catalyst is chelated by the phenoxy oxygen and the nitrogen atom of the former oxazole ring. This coordination directs the catalyst to activate the adjacent C7-H bond, leading to its cleavage and subsequent arylation. acs.org This strategy highlights how the intrinsic structure of the benzoxazole core can be leveraged to achieve functionalization at a specific position that might otherwise be difficult to access.

The table below summarizes the key features of this directing group strategy for the C7 arylation of the benzoxazole scaffold.

FeatureDescriptionSource(s)
Reaction Type Direct C-H Arylation acs.org
Catalyst Palladium (e.g., PdCl₂) acs.org
Directing Moiety Innate Benzoxazole Core (Oxygen and Nitrogen atoms) dntb.gov.uaacs.org
Position of Functionalization C7 acs.org
Proposed Mechanism Phenoxy Chelation-Assisted C-H Bond Cleavage acs.org
Key Advantage High regioselectivity without external directing groups acs.org

This innate directing group strategy is of significant interest as it provides a more atom-economical and efficient pathway for creating complex, functionalized benzoxazole derivatives. The principles of this C7-arylation could foreseeably be applied to this compound, allowing for the strategic introduction of an aryl group at the C7 position, further elaborating the molecular structure for various applications.

Advanced Spectroscopic and Characterization Techniques in Halogenated Benzo D Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Chloro-6-iodobenzo[d]oxazole, ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework and confirming the substitution pattern.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (chloro at position 2, iodo at position 6) breaks the symmetry of the benzoxazole (B165842) core, leading to a unique signal for each proton (H-4, H-5, and H-7). The chemical shifts and coupling constants are influenced by the electronegativity and position of the halogen substituents. The iodine atom at C-6 is expected to exert a significant deshielding effect on the adjacent H-5 and H-7 protons through inductive effects and anisotropic effects.

The ¹³C NMR spectrum provides even more detailed structural information, yielding signals for each of the seven unique carbon atoms in the molecule. The carbon atom C-2, bonded to both an electronegative chlorine and a nitrogen atom, is expected to resonate at a significantly downfield chemical shift. Similarly, C-6, bonded to the iodine atom, will be influenced by the heavy atom effect. The chemical shifts of carbons in related halogenated benzoxazoles provide a basis for predicting the spectrum of the target compound. s-a-s.org

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
C-2-~155-160Downfield shift due to attachment to N and Cl.
C-3a-~140-145Quaternary carbon at ring junction.
C-4~7.6-7.8~112-116Proton signal expected to be a doublet.
C-5~7.4-7.6~128-132Proton signal expected to be a doublet of doublets.
C-6-~90-95Upfield shift due to the heavy atom effect of iodine.
C-7~7.8-8.0~120-124Proton signal expected to be a doublet. Deshielded by adjacent iodine.
C-7a-~150-154Quaternary carbon at ring junction, adjacent to oxygen.

Note: The values in the table are predicted based on data from analogous compounds such as 2-chlorobenzoxazole (B146293) and other 6-halogenated benzoxazoles and are for illustrative purposes.

For complex structures or to resolve overlapping signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish direct and long-range correlations between protons and carbons, respectively, confirming the connectivity of the entire molecule. ipb.pt

Isotopic labeling, while not routine for small molecules like this compound, is a powerful tool for mechanistic studies or for distinguishing between similar atoms. nih.gov For example, synthesizing the compound with a ¹³C-labeled precursor at a specific position could allow for the unambiguous assignment of that carbon signal. Similarly, ¹⁵N labeling could be used to study the electronic environment of the nitrogen atom in the oxazole (B20620) ring. researchgate.net These methods simplify complex spectra and provide definitive structural proof. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃ClINO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern for the chlorine atom: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uab.edu

The fragmentation pattern provides a fingerprint of the molecule's structure. For halogenated benzoxazoles, fragmentation often begins with the loss of stable molecules or radicals. libretexts.org Expected fragmentation pathways for this compound could include:

Loss of CO: A common fragmentation for benzoxazoles, leading to a stable radical cation.

Loss of Halogen Atoms: Sequential or direct loss of iodine (I•) or chlorine (Cl•) radicals. The C-I bond is weaker than the C-Cl bond and is expected to cleave more readily.

Ring Cleavage: Fragmentation of the benzoxazole ring system itself.

m/z (for ³⁵Cl)Possible FragmentNotes
293[C₇H₃³⁵ClINO]⁺Molecular ion (M⁺)
265[C₆H₃³⁵ClINO]⁺Loss of CO
166[C₇H₃³⁵ClNO]⁺Loss of I• radical
258[C₇H₃INO]⁺Loss of Cl• radical
129[C₆H₃N]⁺Fragment from ring cleavage after loss of halogens and CO

Note: The m/z values are nominal masses. The table illustrates potential fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. orgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. openstax.org The C=N stretching of the oxazole ring typically appears in the 1600-1650 cm⁻¹ region, while C-O stretching is observed around 1200-1250 cm⁻¹. Aromatic C=C ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. youtube.com The C-Cl and C-I stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively. s-a-s.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. Benzoxazole derivatives are known to absorb UV radiation. scielo.br The spectrum of this compound is expected to show intense absorptions corresponding to π → π* transitions. The presence of halogen substituents can cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to the unsubstituted benzoxazole. Studies on similar compounds show absorption maxima typically ranging from 330 to 380 nm. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated compounds allows for predictions of its solid-state behavior. nih.gov

The crystal packing would likely be dominated by π-π stacking interactions between the planar benzoxazole ring systems. Crucially, the presence of an iodine atom introduces the possibility of strong, directional intermolecular interactions known as halogen bonds . researchgate.net The iodine atom has an electropositive region (a σ-hole) that can act as a Lewis acid, forming a non-covalent bond with a Lewis base, such as the nitrogen or oxygen atom of a neighboring molecule. mdpi.com These halogen bonds (e.g., I···N or I···O) can significantly influence the crystal packing and the material's physical properties. nih.gov Chlorine atoms can also participate in weaker halogen bonding. Analysis of such a structure would provide invaluable data on how these different halogen atoms dictate the supramolecular assembly. nih.gov

Computational and Theoretical Chemistry Studies of Halogenated Benzo D Oxazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.comnih.gov For halogenated benzoxazoles, DFT is employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies. semanticscholar.orgresearchgate.net These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. semanticscholar.org The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgresearchgate.net DFT calculations for benzoxazole (B165842) derivatives have been performed at various levels of theory, such as B3LYP with basis sets like 6-31+G(d,p), to investigate their properties in the gas phase and in different solvents. researchgate.net

The presence of two distinct halogen atoms (chlorine at the 2-position and iodine at the 6-position) on the benzo[d]oxazole scaffold presents interesting questions regarding reaction selectivity. Computational methods, particularly DFT, are invaluable for dissecting competing reaction mechanisms, such as single electron transfer (SET) which proceeds via radical intermediates, and bimolecular nucleophilic substitution (SN2). researchgate.netresearchgate.net

DFT can be used to model the potential energy surfaces for different reaction pathways. By locating and calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers for each competing pathway. rsc.org For a molecule like 2-Chloro-6-iodobenzo[d]oxazole, a nucleophile could attack the C2-carbon (SN2 at an sp2 center), or a SET process could occur, potentially favored by the presence of the heavier iodine atom which can better stabilize a radical. Quantum chemical explorations of SN2 versus SN2' competition in allylic systems demonstrate how DFT can rationalize which pathway is favored under specific conditions. researchgate.net The choice between a radical or an ionic pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic structure of the substrate, all of which can be modeled using DFT.

DFT is widely used to analyze the electrophilic nature of molecules and predict their reactivity toward nucleophiles. rsc.org Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. researchgate.net These descriptors include chemical potential, global hardness, and the electrophilicity index. researchgate.net For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MESP) maps are another powerful tool generated from DFT calculations. These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the presence of the electronegative chlorine and iodine atoms, as well as the nitrogen and oxygen heteroatoms, creates a complex electrostatic potential. The regions around the C-Cl and C-I bonds are expected to be electrophilic sites, making them susceptible to nucleophilic attack. ias.ac.in

Global Reactivity DescriptorSignificance in Predicting Reactivity
HOMO Energy (EHOMO) Characterizes electron-donating ability; higher energy indicates greater nucleophilicity.
LUMO Energy (ELUMO) Characterizes electron-accepting ability; lower energy indicates greater electrophilicity.
Energy Gap (ΔE = ELUMO - EHOMO) Indicates chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. semanticscholar.org
Electronegativity (χ) Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) Measures resistance to change in electron distribution or charge transfer.
Global Electrophilicity Index (ω) Quantifies the electrophilic nature of a molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For halogenated benzoxazoles, MD simulations are particularly useful for understanding their behavior in a biological context, such as their interaction with protein receptors. nih.govnih.gov These simulations can reveal the stability of a ligand-protein complex, the specific interactions that hold them together, and the conformational changes that may occur upon binding. nih.gov

In a typical MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to simulate the dynamic evolution of the system. nih.gov Key parameters are analyzed to assess the stability and dynamics of the complex, including Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds formed over the simulation time. researchgate.netnih.gov For example, a stable RMSD value over a sufficiently long simulation (e.g., 100 nanoseconds) suggests that the ligand-protein complex has reached a stable equilibrium. nih.gov Such studies are critical in drug design to understand binding modes and predict the affinity of potential drug candidates. nih.govnih.gov

MD Simulation ParameterDescription and Significance
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD indicates the complex is in equilibrium. nih.gov
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average position, indicating the flexibility of different parts of the protein or ligand. researchgate.net
Radius of Gyration (Rg) Represents the compactness of the protein-ligand complex. A stable Rg value suggests the complex is not undergoing major unfolding or conformational changes. researchgate.net
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which are crucial for binding affinity and specificity. researchgate.net
Solvent Accessible Surface Area (SASA) Measures the surface area of the complex accessible to the solvent, providing insights into conformational changes upon binding. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Predicting Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govwisdomlib.org For benzoxazole derivatives, QSAR models are developed to predict activities like antimicrobial or anticancer effects based on calculated molecular descriptors. nih.govresearchgate.netnih.gov

The process involves generating a set of descriptors for each molecule, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). researchgate.net Statistical methods, such as multivariable regression analysis, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov For halogenated benzoxazoles, descriptors related to the properties of the halogen substituents—such as their polarizability, van der Waals volume, and electronic effects—are often crucial for building accurate predictive models. nih.gov Both 2D-QSAR and 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to provide insights for designing new compounds with enhanced activity. nih.govtandfonline.com

QSAR Descriptor TypeExamplesRelevance to Halogenated Benzoxazoles
Electronic Descriptors Dipole moment, HOMO/LUMO energies, Partial atomic chargesThe high electronegativity and polarizability of chlorine and iodine significantly impact the electronic properties of the molecule.
Steric/Topological Descriptors Molecular weight, van der Waals volume, Kier's molecular connectivity indices (¹χ, ¹χv) researchgate.netThe size and shape of the halogen atoms influence how the molecule fits into a receptor's active site.
Hydrophobic Descriptors LogP (octanol-water partition coefficient)Halogenation generally increases lipophilicity, affecting how the molecule crosses biological membranes.
3D-QSAR Fields (CoMFA/CoMSIA) Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields nih.govProvide a 3D map illustrating where modifications to the molecular structure are likely to increase or decrease activity.

Conformational Analysis and Molecular Orbital Theory Applications

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rigid fused ring system, conformational flexibility is limited. However, computational methods like DFT can be used to determine the most stable, lowest-energy geometry of the molecule. semanticscholar.org

Molecular Orbital (MO) theory provides a more detailed description of bonding in molecules compared to simpler models. libretexts.orgyoutube.com It describes electrons as occupying molecular orbitals that can extend over the entire molecule. youtube.com The application of MO theory is essential for understanding the electronic structure and reactivity of halogenated benzoxazoles. nih.gov The analysis of frontier molecular orbitals—the HOMO and LUMO—is particularly important. The spatial distribution of the HOMO indicates the regions most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO distribution shows the regions most likely to accept electrons (electrophilic sites). semanticscholar.org In halogenated systems, the interaction between the halogen's p-orbitals and the π-system of the benzoxazole ring influences the energy and localization of these frontier orbitals, thereby modulating the molecule's chemical properties. nih.gov

Strategic Role of Halogen Substituents in Benzo D Oxazole Chemistry

Influence of Halogens on Electronic Properties and Reactivity

The electronic character of the benzo[d]oxazole ring system is significantly modulated by the presence of halogen substituents. Both chlorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I) on the aromatic ring. This inductive pull reduces the electron density of the benzoxazole (B165842) core, which can influence its reactivity in various chemical transformations. For instance, the decreased electron density can make the aromatic ring less susceptible to electrophilic substitution and more prone to nucleophilic attack, depending on the reaction conditions.

While both halogens are inductively withdrawing, they differ in their polarizability and ability to participate in resonance effects. Iodine, being larger and more polarizable than chlorine, can better stabilize adjacent positive charges. This property can be crucial in reactions proceeding through carbocationic intermediates. Conversely, the high electronegativity of chlorine can have a more pronounced localized effect on the electron distribution.

Table 1: Comparison of Selected Properties of Chlorine and Iodine

PropertyChlorine (Cl)Iodine (I)
Electronegativity (Pauling Scale)3.162.66
Covalent Radius (pm)99133
van der Waals Radius (pm)175198
Polarizability (ų)2.185.35
C-X Bond Energy (in benzene (B151609), kJ/mol)~409~272

This table presents generally accepted values and trends for chlorine and iodine, which underpin their differential effects on the electronic properties and reactivity of the 2-Chloro-6-iodobenzo[d]oxazole molecule.

Halogen Bonding Interactions in Molecular Recognition and Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (a σ-hole) along the axis of the C-X bond.

The strength of a halogen bond generally follows the trend I > Br > Cl > F, which is directly related to the polarizability and the size of the σ-hole on the halogen atom. fsu.edu Consequently, the iodine atom at the 6-position of this compound is expected to be a significantly stronger halogen bond donor than the chlorine atom at the 2-position.

This disparity in halogen bond donating capacity has profound implications for the use of this compound in crystal engineering. nih.gov In the solid state, the iodine atom would be the primary site for forming strong and directional halogen bonds with suitable acceptors, such as nitrogen or oxygen atoms in neighboring molecules. These interactions can be exploited to control the self-assembly of molecules into specific supramolecular architectures, such as tapes, sheets, or three-dimensional networks. The weaker halogen bonding ability of the chlorine atom might lead to it playing a secondary role in the crystal packing, potentially engaging in weaker interactions or being directed by the dominant iodine-led interactions. The interplay between the strong iodine-based halogen bonds and other weaker interactions, including those involving the chlorine atom, would ultimately determine the final crystal structure and the material's properties.

Orthogonal Reactivity of Chlorine and Iodine for Differentiated Functionalization

One of the most synthetically valuable features of this compound is the differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds. This difference allows for selective or "orthogonal" functionalization, where one halogen can be chemoselectively reacted in the presence of the other.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. nih.govnih.gov This trend is primarily attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the metal catalyst.

This reactivity difference can be exploited to selectively functionalize the 6-position of this compound. For instance, a Suzuki coupling reaction performed under carefully controlled conditions would be expected to proceed exclusively at the C-I bond, leaving the C-Cl bond intact for a subsequent, more forcing, cross-coupling reaction. This stepwise functionalization allows for the synthesis of complex, unsymmetrically substituted benzoxazole derivatives that would be difficult to access through other synthetic routes.

Table 2: Representative Reaction Scheme for Orthogonal Functionalization

StepReaction TypePosition FunctionalizedReagents and ConditionsProduct
1Suzuki Coupling6-position (C-I)Arylboronic acid, Pd(0) catalyst, mild base, lower temperature2-Chloro-6-arylbenzo[d]oxazole
2Sonogashira Coupling2-position (C-Cl)Terminal alkyne, Pd(0)/Cu(I) catalyst, stronger base, higher temperature2-Alkynyl-6-arylbenzo[d]oxazole

This table illustrates a hypothetical, yet chemically sound, two-step synthetic sequence demonstrating the principle of orthogonal reactivity for this compound.

This ability to perform site-selective modifications is of paramount importance in the development of pharmaceutical agents and functional materials, as it allows for the systematic exploration of structure-activity relationships.

Stereoelectronic Effects of Halogens on Reaction Pathways

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemical and energetic course of a chemical reaction. In this compound, both the chlorine and iodine substituents can exert stereoelectronic control over reactions involving the benzoxazole ring system.

The steric bulk of the substituents can play a significant role. The larger iodine atom at the 6-position can sterically hinder the approach of reagents to the adjacent positions on the benzene ring. This "ortho effect" can influence the regioselectivity of reactions such as electrophilic aromatic substitution, directing incoming groups to other available positions.

Electronically, the inductive effects of the halogens can influence the stability of reaction intermediates. For example, in a reaction that proceeds through a transition state with developing negative charge on the aromatic ring, the electron-withdrawing nature of both halogens would be stabilizing. Conversely, a transition state with developing positive charge might be destabilized. The specific location of the halogens relative to the reaction center is crucial in determining the magnitude of these electronic effects.

Furthermore, the ability of the iodine atom to participate in hypervalent iodine chemistry could open up unique reaction pathways not accessible with the chlorine substituent. The interplay of these steric and electronic factors, dictated by the specific placement of the chlorine and iodine atoms, provides a sophisticated mechanism for controlling the outcome of chemical transformations on the benzo[d]oxazole core.

Emerging Research Directions and Applications of Halogenated Benzo D Oxazoles As Chemical Scaffolds

Development of Novel Synthetic Methodologies for Complex Architectures

The synthesis of complex molecular architectures from halogenated benzoxazoles is a dynamic area of research, driven by the need for efficient and selective chemical transformations. The presence of multiple, differentially reactive halogen atoms on a single scaffold, such as in 2-Chloro-6-iodobenzo[d]oxazole , offers a powerful tool for synthetic chemists. The carbon-iodine (C-I) bond is typically more susceptible to cleavage and participation in cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective, sequential functionalization.

Modern synthetic strategies leverage this differential reactivity to build intricate molecules in a controlled, stepwise manner. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are instrumental in this regard. For instance, the iodine at the 6-position of This compound can be selectively replaced via a Suzuki coupling with a boronic acid, leaving the chlorine at the 2-position intact for a subsequent transformation. semanticscholar.orgijpsonline.com This orthogonal reactivity is critical for the modular assembly of complex drug candidates and functional materials.

Recent advancements also include the development of novel catalytic systems with enhanced selectivity and the exploration of intramolecular cyclization reactions triggered by electrophilic halogen sources to construct polycyclic systems. mdpi.com

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

StepReaction TypeReactive SiteTypical CatalystCoupling PartnerResulting Functional Group
1Suzuki CouplingC6-IodinePd(PPh₃)₄Arylboronic acidAryl group at C6
1Sonogashira CouplingC6-IodinePdCl₂(PPh₃)₂, CuITerminal alkyneAlkynyl group at C6
2Buchwald-Hartwig AminationC2-ChlorinePd₂(dba)₃, XantphosAmine (R₂NH)Amino group at C2
2Stille CouplingC2-ChlorinePd(PPh₃)₄OrganostannaneAlkyl/Aryl group at C2

Integration into Polymeric and Advanced Material Systems

The rigid, planar structure and thermal stability of the benzoxazole (B165842) core make it an attractive building block for advanced polymers and materials. When integrated into a polymer backbone, the benzoxazole moiety can enhance thermal resistance, mechanical strength, and confer specific optoelectronic properties. rsc.org Halogenated benzoxazoles, including This compound , are valuable as monomers or precursors to monomers in the synthesis of high-performance polymers.

The halogen atoms serve as reactive handles for polymerization reactions, most commonly through polycondensation reactions involving cross-coupling. For example, the di-functional nature of This compound allows it to be incorporated into conjugated polymer chains, where the electronic properties can be fine-tuned by the nature of the co-monomers. Halogenation itself has a direct impact on the properties of conjugated polymers, influencing polymer packing, morphology, and electronic energy levels. nu.edu.kz This makes halogenated benzoxazoles key components in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nu.edu.kznd.edu.au Research has shown that poly(benzoxazole imide)s exhibit excellent thermal stability, with glass transition temperatures (Tgs) ranging from 285 to 363 °C and 5% weight loss temperatures between 510–564 °C. rsc.org

Table 2: Properties of Benzoxazole-Containing Polymers

Polymer TypeKey PropertiesPotential Applications
Poly(benzoxazole imide)sHigh thermal stability, good mechanical strength. rsc.orgAerospace components, flexible electronics.
Conjugated Benzoxazole CopolymersTunable optical and electronic properties. nu.edu.kzOrganic LEDs, organic solar cells, sensors.
Benzoxazole-based Liquid CrystalsFormation of ordered mesophases. nd.edu.auDisplay technologies, optical films.

Exploration of Halogenated Benzo[d]oxazoles in Probe Chemistry and Chemical Biology

The benzoxazole scaffold is inherently fluorescent, a property that has led to its widespread investigation in the development of chemical probes for biological imaging and sensing. periodikos.com.brperiodikos.com.br These compounds can be designed to interact with specific biological targets, such as DNA or proteins, often exhibiting enhanced fluorescence upon binding. periodikos.com.br The introduction of halogen atoms can modulate the photophysical properties of the benzoxazole core, including absorption and emission wavelengths, and quantum yield. periodikos.com.br

Halogenated benzoxazoles are particularly useful as intermediates for creating sophisticated molecular probes. The halogen atoms on a scaffold like This compound can be substituted with targeting moieties, fluorophores, or quenchers to create activatable probes that signal the presence of a specific analyte or biological process. nih.gov For example, benzoxazole-based fluorescent probes have been successfully developed for the selective detection of mercury (Hg²⁺) ions in aqueous solutions. researchgate.net Furthermore, halogen atoms can participate in halogen bonding—a specific type of non-covalent interaction—with biological macromolecules, which can be exploited in drug design and the development of probes for specific protein binding sites. nih.govsemanticscholar.org

Table 3: Applications of Benzoxazole Derivatives in Chemical Biology

ApplicationPrincipleExample
Fluorescent DNA ProbesIntercalation or groove binding to DNA leading to enhanced fluorescence. periodikos.com.brNaphthoxazole and Benzoxazole derivatives. periodikos.com.br
Ion SensingSelective binding to metal ions causing a change in fluorescence. researchgate.netBenzoxazole-based probe for Hg²⁺ detection. researchgate.net
Enzyme Inhibition StudiesHalogen bonding interactions with active site residues. nih.govHalogenated benzimidazoles and benzotriazoles as kinase inhibitors. nih.govsemanticscholar.org
Redox-Activatable ProbesFluorescence is quenched by a radical moiety that is removed in a specific redox environment. nih.govFluorocoxib Q for detecting Cyclooxygenase-2 (COX-2). nih.gov

Future Perspectives in Directed Synthesis and Catalyst Development for Halogenated Heterocycles

The future of heterocyclic chemistry, particularly concerning halogenated scaffolds like This compound , lies in the advancement of directed synthesis and catalysis. A major goal is the development of new catalysts that can selectively activate specific C-H or C-X (carbon-halogen) bonds on a complex molecule, enabling functionalization at previously inaccessible positions with high precision. synthesisspotlight.com This includes catalysts that can differentiate between various halogens on the same molecule, further enhancing the synthetic utility of poly-halogenated intermediates.

Catalytic methods for enantioselective synthesis are also a key frontier, allowing for the creation of chiral halogenated heterocycles, which are of immense interest in medicinal chemistry. synthesisspotlight.com The development of "green" synthetic methods, which utilize more sustainable reagents, solvents, and energy sources (such as visible-light photoredox catalysis), is another critical direction. ijpsonline.com As synthetic methodologies become more sophisticated, chemists will be able to harness the full potential of building blocks like This compound to construct next-generation pharmaceuticals, materials, and biological probes with unprecedented control and efficiency. The ability to control reaction outcomes by simply tuning the catalyst or reaction conditions represents a powerful strategy for diversifying molecular scaffolds from a common precursor. mdpi.comrsc.org

Q & A

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete cyclization.
  • Regiochemical outcomes depend on substituent positioning; X-ray crystallography (as in ) can confirm structure.

How can multinuclear NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

Answer:

¹H/¹³C NMR :

  • The iodine atom induces significant deshielding in adjacent protons. Compare with fluorine analogs (e.g., 2-chloro-6-fluorobenzo[d]oxazole ) to identify chemical shift patterns.
  • ¹³C NMR: The iodine’s heavy atom effect causes distinct splitting in carbon signals (e.g., C-6 near iodine may show a doublet due to coupling with ¹²⁷I) .

15N NMR : Useful for confirming oxazole ring nitrogen environments (e.g., δ −3.1 ppm for oxazole nitrogen in related compounds ).

High-resolution MS : Use ESI or MALDI-TOF to confirm molecular ion peaks (expected [M+H]⁺ ≈ 295.89 g/mol for C₇H₃ClINO).

Validation : Cross-reference with computational predictions (DFT calculations) for NMR shifts .

What experimental strategies mitigate contradictions in reported biological activities of halogenated benzo[d]oxazoles?

Answer:
Contradictions often arise from variations in:

Purity : Ensure ≥95% purity via column chromatography (silica gel, hexane/EtOAc gradient) and confirm by HPLC .

Assay conditions :

  • For antimicrobial studies, standardize MIC assays using CLSI guidelines. Compare with 2-amino-7-chloro-6-fluorobenzothiazole (IC₅₀ = 202.64 g/mol ).
  • For neuroactivity, use rat synaptosome models (e.g., dopamine release assays as in ).

SAR analysis : Systematically replace iodine with other halogens to isolate electronic vs. steric effects .

What safety protocols are critical when handling this compound?

Answer:

Toxicity : Oxazole derivatives are flammable and toxic via inhalation (LD₅₀ data for analogs suggest stringent PPE use ).

Storage : Store at 2–8°C in amber vials under nitrogen to prevent iodine loss or degradation .

Waste disposal : Neutralize halogenated waste with 10% sodium thiosulfate before disposal .

How can computational modeling predict the photophysical properties of this compound?

Answer:

DFT calculations : Use Gaussian or ORCA to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (e.g., oxazole-silver nanoparticle interactions ).

Heavy atom effect : The iodine atom enhances spin-orbit coupling, potentially increasing triplet-state population for fluorescence studies .

What methodologies validate the application of this compound in materials science?

Answer:

Polymer synthesis : Incorporate into conjugated polymers via Suzuki-Miyaura coupling (e.g., with boronic acid-functionalized monomers ).

Optoelectronic testing : Measure conductivity (four-point probe) and emissive properties (PL spectroscopy) .

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